

CAY10499 Protocol for Hormone-Sensitive Lipase (HSL) Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

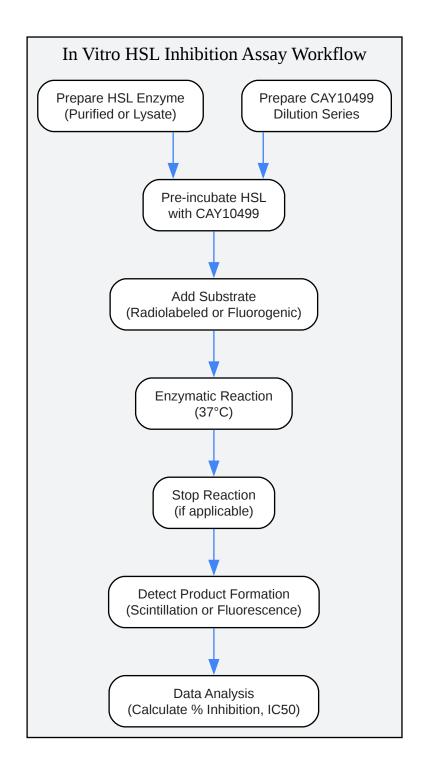
Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that preferentially hydrolyzes diacylglycerol and plays a significant role in the mobilization of fatty acids from stored triglycerides.[1][2] Its activity is crucial for providing energy to the body and is implicated in various metabolic processes and diseases, including obesity, type 2 diabetes, and atherosclerosis.[2][3][4] **CAY10499** is a potent, non-selective inhibitor of HSL and other lipases, making it a valuable tool for studying the physiological and pathological roles of HSL and for the discovery of more selective inhibitors.[5][6] These application notes provide detailed protocols for the use of **CAY10499** in HSL inhibition studies.

Data Presentation Inhibitory Activity of CAY10499

CAY10499 exhibits inhibitory activity against a range of lipases. The following table summarizes its potency against various human recombinant enzymes and its effects in cellular models.

Target Enzyme/Proce ss	IC50 Value	Cell Line/System	Notes	Reference
Human Hormone- Sensitive Lipase (HSL)	90 nM	Recombinant Human Enzyme	Potent inhibitor of HSL.	[3][5]
Human Monoacylglycerol Lipase (MAGL)	144 nM	Recombinant Human Enzyme	Also inhibits MAGL.	[5]
Human Fatty Acid Amide Hydrolase (FAAH)	14 nM	Recombinant Human Enzyme	Shows high potency against FAAH.	[5]
Human Adipose Triglyceride Lipase (ATGL)	95% inhibition at 5 μΜ	Not specified	Significantly inhibits ATGL at higher concentrations.	[5]
diacylglycerol lipase α (DAGLα)	60% inhibition at 5 μΜ	Not specified	Moderate inhibition of DAGLα.	[5]
α/β-hydrolase domain 6 (ABHD6)	90% inhibition at 5 μM	Not specified	Strong inhibition of ABHD6.	[5]
Carboxylesteras e 1 (CES1)	95% inhibition at 5 μM	Not specified	Potent inhibitor of CES1.	[5]
MCF-7 Cancer Cell Growth	4.2 μΜ	Human Breast Cancer Cells	Inhibits cancer cell proliferation.	[5]
MDA-MB-231 Cancer Cell Growth	46 μΜ	Human Breast Cancer Cells	Inhibits cancer cell proliferation.	[5]

COV318 Cancer Cell Growth	106.7 μΜ	Human Ovarian Cancer Cells	Inhibits cancer cell proliferation.	[5]
OVCAR-3 Cancer Cell Growth	79.8 μΜ	Human Ovarian Cancer Cells	Inhibits cancer cell proliferation.	[5]


Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to HSL activation and its inhibition by **CAY10499**. Hormonal stimulation (e.g., by catecholamines) activates a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. [1] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates HSL.[1][2] Activated HSL translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.[2] **CAY10499** directly inhibits the enzymatic activity of HSL.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hormone-sensitive lipase Wikipedia [en.wikipedia.org]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10499 Protocol for Hormone-Sensitive Lipase (HSL) Inhibition: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668648#cay10499-protocol-for-hsl-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com